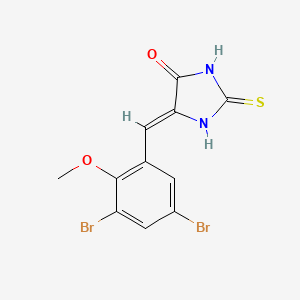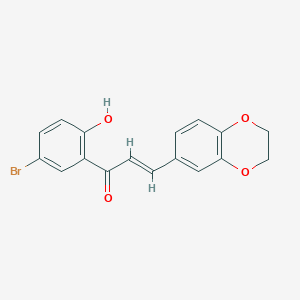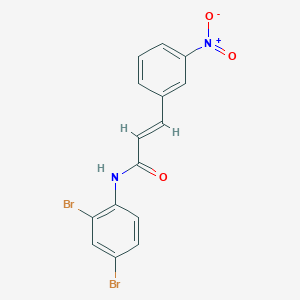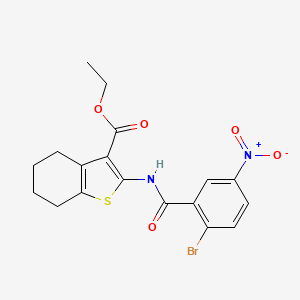
(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona es un compuesto orgánico sintético que pertenece a la clase de las tioxoimidazolidinonas. Este compuesto se caracteriza por la presencia de un grupo dibromo-metoxibencilideno unido a un núcleo de tioxoimidazolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona típicamente implica la condensación de 3,5-dibromo-2-metoxibenzaldehído con tiosemicarbazida en condiciones ácidas o básicas. La reacción a menudo se lleva a cabo en un disolvente como etanol o metanol, y el producto se aísla mediante cristalización o filtración. Las condiciones de reacción, incluida la temperatura y el pH, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para (5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona no están bien documentados, se aplican los principios generales de la síntesis orgánica a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o tioéter.
Sustitución: Los grupos dibromo pueden sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como azida de sodio (NaN3) o tiourea.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano, con estudios que indican actividad contra ciertas cepas bacterianas y fúngicas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento de infecciones y afecciones inflamatorias.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona implica su interacción con dianas moleculares como enzimas o receptores. El grupo dibromo-metoxibencilideno puede interactuar con los sitios activos, lo que lleva a la inhibición o modulación de la actividad enzimática. El núcleo de tioxoimidazolidinona también puede desempeñar un papel en la estabilización de la interacción del compuesto con sus dianas, mejorando su eficacia.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-(3,5-dicloro-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona
- (5Z)-5-(3,5-dimetil-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona
- (5Z)-5-(3,5-difluoro-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona
Unicidad
(5Z)-5-(3,5-dibromo-2-metoxibencilideno)-2-tioxoimidazolidin-4-ona es único debido a la presencia de grupos dibromo, que pueden influir significativamente en su reactividad y actividad biológica. En comparación con sus análogos con diferentes sustituyentes, el derivado dibromo puede exhibir propiedades antimicrobianas mejoradas y diferentes patrones de reactividad en transformaciones químicas.
Propiedades
Fórmula molecular |
C11H8Br2N2O2S |
|---|---|
Peso molecular |
392.07 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H8Br2N2O2S/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(16)15-11(18)14-8/h2-4H,1H3,(H2,14,15,16,18)/b8-3- |
Clave InChI |
NUQLGDQJSZAQGS-BAQGIRSFSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)NC(=S)N2 |
SMILES canónico |
COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)

![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)

![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B11690230.png)
![N-[2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B11690240.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
